Cas no 2249632-48-0 (N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide)

N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide structure
2249632-48-0 structure
商品名:N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide
CAS番号:2249632-48-0
MF:C16H29N3O
メガワット:279.420964002609
CID:5683183
PubChem ID:165754397

N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-{[1-(4-methylpiperazin-1-yl)cycloheptyl]methyl}prop-2-enamide
    • EN300-26574035
    • 2249632-48-0
    • N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide
    • インチ: 1S/C16H29N3O/c1-3-15(20)17-14-16(8-6-4-5-7-9-16)19-12-10-18(2)11-13-19/h3H,1,4-14H2,2H3,(H,17,20)
    • InChIKey: QXDPCGSAVCCEHP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=C)NCC1(CCCCCC1)N1CCN(C)CC1

計算された属性

  • せいみつぶんしりょう: 279.231062557g/mol
  • どういたいしつりょう: 279.231062557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 35.6Ų

N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26574035-1g
N-{[1-(4-methylpiperazin-1-yl)cycloheptyl]methyl}prop-2-enamide
2249632-48-0
1g
$0.0 2023-09-14
Enamine
EN300-26574035-1.0g
N-{[1-(4-methylpiperazin-1-yl)cycloheptyl]methyl}prop-2-enamide
2249632-48-0
1g
$0.0 2023-05-31

N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide 関連文献

N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamideに関する追加情報

Professional Introduction to N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide (CAS No. 2249632-48-0)

N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide, a compound with the CAS number 2249632-48-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural composition of this molecule, featuring a 4-methylpiperazin-1-yl moiety and a cycloheptylmethyl group, suggests unique pharmacological properties that make it a promising candidate for further research and development.

The cycloheptylmethyl substituent in the molecular structure contributes to the compound's overall stability and bioavailability, which are critical factors in drug design. This particular arrangement of atoms enhances the compound's ability to interact with biological targets, making it an attractive option for medicinal chemists. The presence of the amide functional group further influences the compound's solubility and metabolic pathways, which are essential considerations in drug formulation.

Recent studies have highlighted the importance of piperazine derivatives in the development of novel therapeutics. The 4-methylpiperazin-1-yl group, in particular, has been extensively studied for its role in modulating various biological pathways. Research indicates that this moiety can enhance binding affinity to certain receptors, making it valuable in the treatment of neurological and cardiovascular disorders. The integration of this group with the cycloheptylmethyl backbone in N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide creates a synergistic effect that may lead to improved therapeutic outcomes.

In the realm of drug discovery, N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide has shown promise in preclinical studies. These studies have demonstrated its potential efficacy in models of inflammation and pain management. The compound's ability to interact with multiple targets simultaneously suggests that it may offer a multitargeted approach to therapy, which is increasingly recognized as a strategy for developing more effective and less side-effect-inducing drugs.

The synthesis of this compound involves sophisticated organic chemistry techniques that ensure high purity and yield. The use of advanced catalytic methods and purification protocols has been crucial in obtaining a compound with the desired properties. This level of precision is essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

The pharmacokinetic profile of N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide is another area of interest. Studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are critical for determining the compound's bioavailability and potential for clinical use. The favorable ADME profile suggests that this molecule may have a shorter development timeline and lower risk of failure compared to compounds with suboptimal pharmacokinetic properties.

Future research directions for N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide valuable insights into its therapeutic potential. Additionally, investigating its effects on various disease models will help to elucidate its clinical relevance and identify potential applications in human medicine.

The development of novel pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, and clinicians. N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide exemplifies how advancements in chemical synthesis and molecular biology can lead to innovative therapeutic solutions. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing unmet medical needs.

In conclusion, N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide (CAS No. 2249632-48-0) is a promising pharmaceutical candidate with unique structural features that contribute to its potential therapeutic benefits. Its favorable pharmacokinetic properties and interactions with biological targets make it an attractive option for further development. As ongoing research continues to explore its applications, this compound holds significant promise for contributing to advancements in medical science.

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